molecular formula C14H10F3NO2 B8384132 Methyl 2-(2-(trifluoromethyl)phenyl)isonicotinate

Methyl 2-(2-(trifluoromethyl)phenyl)isonicotinate

Cat. No. B8384132
M. Wt: 281.23 g/mol
InChI Key: NQUGVRNUINJDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(trifluoromethyl)phenyl)isonicotinate is a useful research compound. Its molecular formula is C14H10F3NO2 and its molecular weight is 281.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

methyl 2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylate

InChI

InChI=1S/C14H10F3NO2/c1-20-13(19)9-6-7-18-12(8-9)10-4-2-3-5-11(10)14(15,16)17/h2-8H,1H3

InChI Key

NQUGVRNUINJDBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of argon, 500 mg (2.31 mmol) of methyl 2-bromoisonicotinate and 694 mg (3.47 mmol) of 2-(trifluoromethyl)phenylboronic acid were dissolved in 10 ml of toluene. 106 mg (0.12 mmol) of tris(dibenzylideneacetone)dipalladium, 91 mg (0.23 mmol) of tri-tert-butylphosphine and 982 mg (4.63 mmol) of potassium phosphate were then added, and under argon the mixture was heated to 110° C. for 20 h. For work-up, the mixture was diluted at RT with 15 ml of ethyl acetate and 15 ml of water, the organic phase was separated off and the aqueous phase was extracted two more times with in each case 15 ml of ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 20:1, then 10:1). This gave 498 mg (59% of theory) of the target compound in a purity of 77%. A second product fraction of lower purity was purified further according to Method 19. This gave a further 54 mg (8% of theory) of the target compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
694 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
91 mg
Type
reactant
Reaction Step Three
Quantity
982 mg
Type
reactant
Reaction Step Three
Quantity
106 mg
Type
catalyst
Reaction Step Three

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